molecular formula C11H7Cl2N3O B5624005 N-(2,5-dichlorophenyl)pyrazine-2-carboxamide

N-(2,5-dichlorophenyl)pyrazine-2-carboxamide

Cat. No.: B5624005
M. Wt: 268.10 g/mol
InChI Key: LDQMFCJCVNHKNK-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)pyrazine-2-carboxamide is a chemical compound that belongs to the class of pyrazinecarboxamides. This compound is characterized by the presence of a pyrazine ring substituted with a carboxamide group and a 2,5-dichlorophenyl group. It has been studied for its potential biological activities, including antimicrobial and antifungal properties .

Chemical Reactions Analysis

N-(2,5-dichlorophenyl)pyrazine-2-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the enzyme fatty acid synthase, which is crucial for the synthesis of fatty acids in bacteria and fungi. This inhibition disrupts the production of essential fatty acids, leading to the death of the microbial cells . Additionally, the compound may interact with DNA and proteins, causing further disruption of cellular processes .

Comparison with Similar Compounds

N-(2,5-dichlorophenyl)pyrazine-2-carboxamide can be compared with other similar compounds, such as:

    N-(4-chlorophenyl)pyrazine-2-carboxamide: This compound has a similar structure but with a single chlorine atom on the phenyl ring.

    N-(3,4-dichlorophenyl)pyrazine-2-carboxamide: This compound has two chlorine atoms on the phenyl ring at different positions.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity .

Properties

IUPAC Name

N-(2,5-dichlorophenyl)pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2N3O/c12-7-1-2-8(13)9(5-7)16-11(17)10-6-14-3-4-15-10/h1-6H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDQMFCJCVNHKNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)NC(=O)C2=NC=CN=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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